Bisoctrizole

Descripción general

Descripción

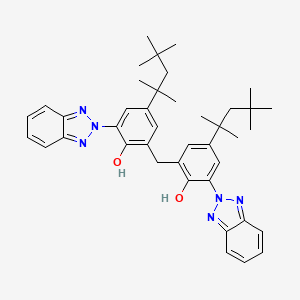

Bisoctrizole, también conocido como metileno bis-benzotriazolil tetrametilbutilfenol, es un compuesto fenólico de benzotriazol ampliamente utilizado en protectores solares para absorber los rayos ultravioleta (UV). Es un absorbente de radiación ultravioleta de amplio espectro, que absorbe eficazmente tanto los rayos UVB como UVA. This compound también refleja y dispersa la radiación UV, lo que lo convierte en un absorbente UV híbrido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Bisoctrizole se puede sintetizar a través de un proceso de varios pasos que involucra formaldehído y UV-329. La reacción generalmente implica los siguientes pasos:

Etapa 1: El formaldehído y el Cyasorb UV 5411 reaccionan con dietilamina en 1,3,5-trimetilbenceno a 130 °C durante 4 horas.

Métodos de producción industrial

En entornos industriales, el this compound se formula en preparaciones para protectores solares como una suspensión al 50%. El compuesto se agrega a la fase acuosa, mientras que los micropigmentos minerales generalmente se agregan a la fase oleosa. Las partículas de this compound se estabilizan mediante el surfactante decil glucósido .

Análisis De Reacciones Químicas

Bisoctrizole experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cosmetic Applications

Sunscreen Formulations

Bisoctrizole is primarily utilized as a UV filter in sunscreen products. Its ability to provide broad-spectrum UV protection makes it an essential component in formulations designed to shield the skin from harmful ultraviolet rays. Studies indicate that this compound enhances the photostability of other UV filters like octyl methoxycinnamate (octinoxate), preventing their degradation upon exposure to sunlight .

Stabilization of Other Ingredients

In addition to its role as a UV absorber, this compound acts as a photostabilizer for various cosmetic ingredients. This stabilizing effect improves the efficacy and shelf-life of cosmetic products by minimizing the degradation of sensitive components .

| Cosmetic Application | Function | Outcome |

|---|---|---|

| Sunscreens | UV protection | Enhanced broad-spectrum efficacy |

| Photostabilizer | Stabilizes other filters | Improved product stability |

Textile Industry

This compound is also applied in the textile industry to provide UV protection to fabrics. By incorporating this compound into textiles during manufacturing, fabrics can effectively shield wearers from harmful UV radiation, reducing the risk of sunburn and skin damage. This application is particularly beneficial for outdoor clothing and gear.

| Textile Application | Function | Outcome |

|---|---|---|

| Fabric treatment | UV protection | Enhanced safety against UV exposure |

Pharmaceutical Research

This compound has been studied for its low systemic absorption and minimal skin penetration, indicating a favorable safety profile for topical applications. Research has shown that it does not exhibit estrogenic effects in vitro, which is a significant advantage over some other organic UV filters .

Case Study: Safety Assessment

A comprehensive safety assessment was conducted using various models to evaluate the toxicological profile of this compound. Key findings include:

- Skin Absorption: Human skin absorption was found to be approximately 0.048% of the applied dose, indicating low systemic exposure .

- Non-Toxicity: In multiple studies, this compound demonstrated no acute toxicity or skin sensitization effects at high concentrations .

- Carcinogenicity: this compound was found not to be mutagenic or carcinogenic based on extensive testing, supporting its safety for use in consumer products .

Regulatory Status

This compound is approved for use in cosmetic products within the European Union and several other regions but remains unapproved by the U.S. FDA. The regulatory scrutiny focuses on its long-term safety and potential systemic effects due to limited absorption .

Mecanismo De Acción

Bisoctrizole actúa como un filtro UV orgánico que absorbe, refleja y dispersa los rayos UV-A y UV-B. Muestra una absorción mínima a través de la piel, con solo alrededor del 0,01% y el 0,06% de la dosis aplicada que penetra a través de las membranas de la piel humana y de rata, respectivamente. A pesar de la baja absorción dérmica, no se puede excluir la posible bioacumulación después de aplicaciones cutáneas repetidas .

Comparación Con Compuestos Similares

Bisoctrizole es único en comparación con otros compuestos similares debido a su naturaleza híbrida como absorbente UV. Los compuestos similares incluyen:

Octocrileno: Otro absorbente UV utilizado en protectores solares.

Avobenzona: Un absorbente de UVA que se usa comúnmente en formulaciones de protectores solares.

Oxibenzona: Un absorbente de UVB y UVA utilizado en varios productos para protectores solares

This compound destaca por su capacidad de absorber, reflejar y dispersar la radiación UV, así como por su mínima penetración en la piel y la falta de efectos estrogénicos.

Actividad Biológica

Bisoctrizole, chemically known as methylene bis-benzotriazolyl tetramethylbutylphenol, is an organic compound primarily utilized as a broad-spectrum ultraviolet (UV) radiation absorber in sunscreen formulations. Its unique structure allows it to effectively absorb, reflect, and scatter both UVA and UVB rays, making it a crucial ingredient in sun protection products. This article explores the biological activity of this compound, focusing on its absorption characteristics, safety profile, and efficacy based on diverse research findings.

This compound has a molecular formula of and a molecular weight of approximately 658.89 g/mol. It consists of two benzotriazole groups that contribute to its UV absorption capabilities. When UV radiation strikes a this compound molecule, the energy from the UV photons is absorbed by the electron cloud of the conjugated system within the benzotriazole rings, preventing UV radiation from damaging the skin .

Absorption and Bioavailability

Research indicates that this compound exhibits minimal dermal absorption. In vitro studies show that only about 0.01% to 0.06% of the applied dose penetrates human and rat skin membranes, respectively . This low absorption rate suggests reduced systemic exposure upon topical application. The following table summarizes key findings regarding dermal penetration:

Safety Profile

This compound has undergone extensive safety assessments, revealing a favorable toxicological profile. Key findings include:

- Non-mutagenic : this compound has been shown not to be mutagenic or clastogenic in various tests conducted on bacteria and mammalian cells .

- Low systemic absorption : The compound's low dermal absorption rates indicate minimal interaction with systemic biological processes .

- No adverse effects : Studies indicate no acute toxicity or skin irritation when applied undiluted to rabbits or after repeated applications in guinea pigs .

- Carcinogenic potential : A weight-of-evidence approach suggests that this compound does not present carcinogenic risks, supported by studies showing no evidence of tumor development in animal models exposed to UV radiation .

Efficacy in Sunscreen Formulations

This compound is recognized for its ability to stabilize other organic UV filters against photodegradation when used in combination with them. This characteristic enhances the overall efficacy of sunscreen products by prolonging their protective effects against UV radiation .

Case Studies

- Study on Ultraviolet Absorption Properties : A study evaluated the effect of this compound on the UV absorption properties of silicone materials used in sunscreens. Results indicated that this compound significantly improved the stability and efficacy of UV protection over time .

- In Silico Analysis for SARS-CoV-2 : Another study identified this compound as a candidate with high binding affinity for the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties alongside its established use as a UV filter .

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUNFJULCYSSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046703 | |

| Record name | Bisoctrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

< 5 ng/L at 25 °C | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays. | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103597-45-1 | |

| Record name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103597-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoctrizole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoctrizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisoctrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT850T0YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.